molecular formula C13H9ClN2 B1415038 4-[(4-Chlorophenyl)amino]benzonitrile CAS No. 1040022-25-0

4-[(4-Chlorophenyl)amino]benzonitrile

Cat. No.: B1415038
CAS No.: 1040022-25-0
M. Wt: 228.67 g/mol
InChI Key: QCEHPNVCTKDDIJ-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)amino]benzonitrile is an aromatic compound featuring a benzonitrile core substituted at the para position with a (4-chlorophenyl)amino group. Its molecular formula is C₁₃H₉ClN₂, with a molecular weight of 228.68 g/mol. This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive molecules, such as antihistamines (e.g., levocetirizine derivatives ) and antiviral candidates .

Properties

IUPAC Name

4-(4-chloroanilino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEHPNVCTKDDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)amino]benzonitrile typically involves the reaction of 4-chloroaniline with benzonitrile under specific conditions. One common method includes the use of a catalyst such as FeCl2 and an oxidant like DTBP (di-tert-butyl peroxide) to facilitate the reaction . The reaction is carried out in a solvent like acetonitrile, which acts as both the solvent and the cyanomethyl source .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and solvents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenyl)amino]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzonitriles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : 4-[(4-Chlorophenyl)amino]benzonitrile serves as a precursor in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their potential as antiviral and anticancer drugs. For instance, compounds derived from this structure have shown activity against HIV and other viral infections .
  • Biological Research
    • Biochemical Pathways : Researchers utilize this compound to study biological pathways and interactions at the molecular level. It acts as a building block for synthesizing bioactive molecules that can modulate enzyme activity or receptor binding .
  • Agrochemicals
    • Pesticide Development : The compound is also investigated for its potential use in developing agrochemicals, including pesticides and herbicides. Its structure allows for modifications that enhance biological activity against pests.
  • Material Science
    • Dyes and Pigments : this compound is employed in creating dyes and pigments due to its stable chemical properties and ability to form colored complexes.

Case Studies

StudyFocusFindings
Antiviral Activity Evaluation of derivativesA study demonstrated that derivatives of this compound exhibit significant antiviral properties against HIV by inhibiting viral replication pathways .
Synthesis Optimization Industrial productionResearch focused on optimizing the synthesis route to improve yield and reduce costs by utilizing safer raw materials such as 4-aminobenzamide instead of more toxic precursors .
Biological Activity Assessment Enzyme inhibitionInvestigations revealed that specific derivatives can act as effective inhibitors for certain enzymes involved in cancer progression, highlighting their potential in therapeutic applications.

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)amino]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications/Substituents Applications/Properties References
This compound C₁₃H₉ClN₂ 228.68 4-Chlorophenylamino group at para position Pharmacological potential (e.g., antiviral )
4-[(2-Fluorophenyl)amino]benzonitrile C₁₃H₉FN₂ 212.22 2-Fluorophenylamino group N/A
4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile C₁₅H₁₂N₂O 236.27 Methoxy group, methylene linkage Melting point: 106°C
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile C₁₁H₇ClN₄ 230.65 Chloropyrimidinyl heterocycle Agrochemical intermediates
4-({[(4-Chlorophenyl)methyl]amino}methyl)benzonitrile C₁₅H₁₃ClN₂ 256.73 Chlorophenylmethylamino group N/A
Fenbuconazole C₁₉H₁₇ClN₄ 336.80 Triazolylmethyl butyronitrile Pesticide

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The cyano group in the benzonitrile core enhances polarity, while the 4-chlorophenyl group introduces steric bulk and lipophilicity. Substituting chlorine with fluorine (e.g., ) reduces molecular weight and alters electronic properties due to fluorine’s electronegativity. Methoxy and Methylene Linkages: The methoxy group in 4-[[(4-Methoxyphenyl)methylene]amino]benzonitrile improves solubility, while the methylene linkage increases conformational flexibility.

Chlorophenyl hydrazinyl analogs (e.g., ) demonstrate antiviral activity against SARS-CoV-2. Agrochemical Utility: Fenbuconazole , a triazole fungicide, highlights the role of chlorophenyl groups in pesticide design.

Physicochemical Properties

  • The methoxy-substituted analog has a melting point of 106°C, indicating higher crystallinity compared to non-polar derivatives. Such data are critical for formulation development.

Biological Activity

4-[(4-Chlorophenyl)amino]benzonitrile, also known by its CAS number 1040022-25-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to an amino group, which is further linked to a benzonitrile moiety. This unique structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit moderate to strong antibacterial activity. For instance, derivatives containing the chlorophenyl moiety have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Studies have demonstrated that this compound may exhibit anticancer properties. For example, related compounds have been tested against different cancer cell lines, showing selective toxicity towards tumor cells while sparing normal cells . The presence of the chlorophenyl group is thought to enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in disease pathways. This interaction may inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects.

Table 1: Summary of Biological Activities

Activity Effectiveness Mechanism References
AntimicrobialModerate to strong against certain bacteriaDisruption of cell wall synthesis
AnticancerSelective toxicity towards tumor cellsInhibition of cancer cell proliferation
Enzyme InhibitionStrong inhibitory activity on certain enzymesCompetitive inhibition

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various chlorophenyl-containing compounds on MCF-7 breast cancer cells. Results indicated that these compounds induced apoptosis through the activation of caspase pathways while exhibiting lower toxicity towards normal liver cells compared to established chemotherapeutics like Doxorubicin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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